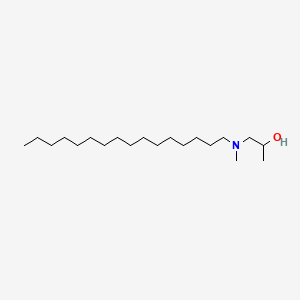

1-(Hexadecylmethylamino)propan-2-ol

Beschreibung

1-(Hexadecylmethylamino)propan-2-ol is a secondary amino alcohol characterized by a propan-2-ol backbone substituted at position 1 with a hexadecylmethylamino group. This structure combines a long hydrophobic alkyl chain (C16) with a polar amino alcohol moiety, conferring unique amphiphilic properties.

Eigenschaften

CAS-Nummer |

85154-21-8 |

|---|---|

Molekularformel |

C20H43NO |

Molekulargewicht |

313.6 g/mol |

IUPAC-Name |

1-[hexadecyl(methyl)amino]propan-2-ol |

InChI |

InChI=1S/C20H43NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(3)19-20(2)22/h20,22H,4-19H2,1-3H3 |

InChI-Schlüssel |

MHDNDXQXNNAQTO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCN(C)CC(C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Hexadecylmethylamino)propan-2-ol can be synthesized through a multi-step process involving the reaction of hexadecylamine with epichlorohydrin, followed by the reduction of the resulting intermediate. The reaction conditions typically involve:

Step 1: Reaction of hexadecylamine with epichlorohydrin in the presence of a base such as sodium hydroxide to form an intermediate.

Step 2: Reduction of the intermediate using a reducing agent like lithium aluminum hydride to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-(Hexadecylmethylamino)propan-2-ol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton oder Aldehyd zu bilden.

Reduktion: Die Verbindung kann weiter reduziert werden, um verschiedene Derivate zu bilden.

Substitution: Die Aminogruppe kann an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren oder basischen Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können in Gegenwart einer Base verwendet werden.

Hauptprodukte:

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von sekundären oder tertiären Aminen.

Substitution: Bildung von N-Alkyl- oder N-Acyl-Derivaten.

Wissenschaftliche Forschungsanwendungen

1-(Hexadecylmethylamino)propan-2-ol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Tensid in verschiedenen chemischen Reaktionen und Prozessen verwendet.

Biologie: Wird bei der Formulierung von biologischen Puffern und Zellkulturmedien eingesetzt.

Medizin: Aufgrund seiner amphipathischen Natur für seine potenzielle Verwendung in Medikamenten-Abgabesystemen untersucht.

Industrie: Wird bei der Herstellung von Detergenzien, Emulgatoren und anderen oberflächenaktiven Stoffen eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von 1-(Hexadecylmethylamino)propan-2-ol basiert hauptsächlich auf seinen oberflächenaktiven Eigenschaften. Es reduziert die Oberflächenspannung von wässrigen Lösungen, wodurch eine bessere Durchmischung und Wechselwirkung verschiedener Phasen ermöglicht wird. Die beteiligten molekularen Ziele und Pfade umfassen:

Zellmembranen: Die Verbindung kann mit Zellmembranen interagieren und ihre Permeabilität und Fluidität verändern.

Proteine: Es kann an Proteine binden und ihre Struktur und Funktion beeinflussen.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

- Amino alcohol core: The propan-2-ol group enables hydrogen bonding, influencing solubility and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights critical differences between 1-(Hexadecylmethylamino)propan-2-ol and structurally related compounds:

Key Observations :

Alkyl Chain Length : The C16 chain in the target compound significantly increases lipophilicity (logP) compared to shorter-chain analogs like Metoprolol Impurity A (C2) or Nadolol Impurity F (C4). This property may enhance membrane interaction or micelle formation in surfactant applications.

Substituent Type: Aromatic groups (e.g., naphthyloxy in Nadolol, phenothiazinyl in antipsychotic precursors) introduce π-π interactions, whereas aliphatic chains (e.g., hexadecyl) prioritize hydrophobic effects .

Functional Group Position: Propan-1-ol derivatives (e.g., 2-Methyl-2-(methylamino)propan-1-ol) exhibit different hydrogen-bonding patterns compared to propan-2-ol isomers, affecting solubility and reactivity .

Physicochemical Properties

- Lipophilicity: The hexadecyl chain dominates the compound’s hydrophobicity, likely resulting in a higher logP compared to analogs with shorter chains (e.g., ethylamino in Metoprolol Impurity A) or aromatic substituents.

- Synthesis : Similar compounds are synthesized via alkylation or substitution reactions. For example, tritylation methods are employed for octadecyloxy derivatives (C18), suggesting analogous routes for the target compound .

Biologische Aktivität

1-(Hexadecylmethylamino)propan-2-ol, a quaternary ammonium compound, is characterized by its amphiphilic nature due to the presence of a long hydrophobic hexadecyl chain and a hydrophilic propan-2-ol moiety. This unique structure allows it to function effectively in various biological and industrial applications, including as a surfactant and emulsifier. The biological activity of this compound has garnered interest in fields such as pharmacology, microbiology, and biochemistry.

- Molecular Formula: C_{19}H_{41}N

- Molecular Weight: 299.55 g/mol

- CAS Number: 85154-21-8

- IUPAC Name: this compound

The compound's amphiphilic characteristics facilitate interactions with both hydrophobic and hydrophilic environments, making it suitable for various applications in pharmaceutical formulations and as a surfactant in personal care products.

Biological Activity

This compound exhibits several notable biological activities:

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against a range of pathogens. Its mechanism of action typically involves disrupting microbial cell membranes due to its surfactant properties.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have shown that while the compound can be effective against certain pathogens, it also exhibits cytotoxic effects on mammalian cells at higher concentrations.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 50 | |

| MCF7 (breast cancer) | 45 | |

| Vero (African green monkey) | 70 |

The biological activity of this compound is primarily attributed to its ability to integrate into lipid bilayers, leading to membrane destabilization. This mechanism is crucial for its antimicrobial effects, as it disrupts the integrity of microbial cell membranes.

Applications in Pharmaceutical Formulations

Due to its surfactant properties, this compound is often utilized in pharmaceutical formulations to enhance solubility and bioavailability of hydrophobic drugs. Its ability to stabilize emulsions makes it valuable in topical formulations and drug delivery systems.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The results demonstrated that the compound inhibited growth effectively at concentrations lower than conventional antibiotics, highlighting its potential as an alternative antimicrobial agent.

Case Study 2: Drug Delivery Systems

In another investigation reported in Pharmaceutical Research, researchers explored the use of this compound as an emulsifier in lipid-based drug delivery systems. The findings indicated that formulations containing this compound exhibited improved drug release profiles compared to standard emulsifiers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.